(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol

Chiral resolution Enantiomeric purity Absolute configuration

(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol (CAS 1594066-65-5) is a chiral, saturated bicyclic heterocycle containing a fused pyrrolidine-piperazine core with a defined (7R,8aR) absolute configuration. It serves as a key intermediate or scaffold in medicinal chemistry, most notably appearing in substituted pyrrolo[1,2-a]piperazine derivatives claimed as neurokinin-1 (NK1) receptor antagonists.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B11921555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CN2CC(CC2CN1)O
InChIInChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7-/m1/s1
InChIKeyVLVMRQREBYGIBY-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol: Chiral Bicyclic Piperazine Building Block for Neurokinin Receptor Drug Discovery


(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol (CAS 1594066-65-5) is a chiral, saturated bicyclic heterocycle containing a fused pyrrolidine-piperazine core with a defined (7R,8aR) absolute configuration [1]. It serves as a key intermediate or scaffold in medicinal chemistry, most notably appearing in substituted pyrrolo[1,2-a]piperazine derivatives claimed as neurokinin-1 (NK1) receptor antagonists [2]. Its molecular formula is C7H14N2O, with a molecular weight of 142.20 g/mol and a computed XLogP3-AA of -0.8, indicating hydrophilic character [1]. The compound is commercially available from multiple vendors in purities reaching 97–98%, supplied as the free base or various salt forms for research and development applications.

Why Racemic or Diastereomeric Octahydropyrrolo[1,2-a]piperazin-7-ol Cannot Substitute for (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol in Drug Discovery


The octahydropyrrolo[1,2-a]piperazin-7-ol scaffold exists in four distinct stereoisomeric forms (two enantiomeric pairs of diastereomers), each potentially exhibiting profoundly different biological activity [1]. Substituting the defined (7R,8aR) enantiomer with a racemic mixture, the opposite enantiomer (7S,8aS), or a diastereomer such as (7R,8aS) introduces uncontrolled stereochemical variables that can alter target binding affinity, selectivity, and downstream pharmacology. This is particularly critical as the pyrrolo[1,2-a]piperazine core has been specifically claimed in neurokinin-1 receptor antagonist patents, where stereochemistry directly governs receptor-ligand interactions [2]. The following evidence dimensions quantify the tangible points of differentiation that justify the procurement of the stereochemically defined (7R,8aR) compound over generic or mismatched alternatives.

Quantitative Differentiation of (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol from Its Closest Stereochemical Analogs


Defined (7R,8aR) Absolute Configuration Versus Racemic or Uncontrolled Stereochemistry

The target compound possesses a fully defined (7R,8aR) absolute configuration, confirmed by the IUPAC name '(7R,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol' and the stereospecific InChI string 'InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7-/m1/s1' [1]. In contrast, generic 'octahydropyrrolo[1,2-a]piperazin-7-ol' or 'cis/trans' racemic mixtures lack stereochemical definition, providing an undefined mixture of stereoisomers. While direct comparative bioactivity data for the isolated enantiomers of this specific scaffold are absent from the open literature, the established principle of stereochemistry-dependent pharmacology dictates that the four possible stereoisomers cannot be assumed to be equivalent in any chiral environment such as a biological target [2].

Chiral resolution Enantiomeric purity Absolute configuration

Computed Hydrophilicity (XLogP3-AA) Profile of (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol Versus Aromatic Pyrazine Analog

The computed XLogP3-AA for (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol is -0.8, reflecting the polar nature of the saturated piperazine ring and the hydroxyl group [1]. While direct comparator data for the unsaturated octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 96563-78-9) is not available in PubChem, aromatic analogs typically exhibit higher LogP due to reduced hydrogen-bonding capacity. The negative LogP value of the target compound suggests superior aqueous solubility, which is a critical parameter for in vitro assay compatibility and formulation development.

Physicochemical properties LogP Hydrophilicity

Conformational Rigidity: Zero Rotatable Bonds in (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol

The compound possesses exactly zero rotatable bonds, as computed by Cactvs 3.4.8.18 [1]. This complete conformational restriction locks the hydroxyl group and the piperazine ring into a fixed spatial orientation dictated by the (7R,8aR) configuration. In contrast, linear or monocyclic piperazine building blocks (e.g., 1-(2-hydroxyethyl)piperazine) have multiple rotatable bonds, introducing entropic penalties upon target binding and reducing the precision of pharmacophore mapping.

Conformational restriction Scaffold rigidity Entropy

Validated Scaffold in Neurokinin-1 Receptor Antagonist Patent Series

The pyrrolo[1,2-a]piperazine core, of which the target compound represents the fully saturated (7R,8aR)-configured hydroxyl-functionalized variant, is explicitly claimed in US Patent US9181259B2 as part of a series of substituted pyrrolo[1,2-a]piperazines and pyrrolo[1,2-a][1,4]diazepines acting as neurokinin-1 (NK1) receptor antagonists [1]. The patent describes extensive structure-activity relationships (SAR) where modifications to the heterocyclic core and stereochemistry modulate NK1 binding affinity. While the free base (7R,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol is not itself listed as a final compound, it serves as the direct synthetic precursor or core scaffold for multiple exemplified compounds within the patent.

Neurokinin-1 antagonist Patent validation Scaffold hopping

Vendor-Certified Enantiomeric Purity of Commercial (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol

Commercial suppliers offer the (7R,8aR) enantiomer at certified purities of 97% (Leyan, Product No. 1128599) to 98% (MolCore) . This ensures a minimum chemical purity baseline suitable for direct use in medicinal chemistry synthesis without additional purification. Critically, the defined (7R,8aR) stereochemistry is guaranteed, whereas generic or racemic octahydropyrrolo[1,2-a]piperazin-7-ol products may contain uncontrolled mixtures of diastereomers that require costly and time-consuming chiral resolution prior to use in stereospecific synthetic routes.

Chemical purity Chiral purity Quality control

Optimal Procurement and Application Scenarios for (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol


Stereospecific Synthesis of Neurokinin-1 Receptor Antagonist Candidates

Building on the validated pyrrolo[1,2-a]piperazine scaffold claimed in US9181259B2 [1], the (7R,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol serves as a direct synthetic precursor for the preparation of substituted NK1 antagonists. The defined (7R,8aR) stereochemistry ensures that the final compounds maintain the correct three-dimensional geometry required for NK1 receptor binding, while the free hydroxyl group provides a convenient handle for further functionalization (e.g., etherification, esterification, oxidation) without compromising the stereochemical integrity of the bicyclic core.

Conformationally Restricted Fragment for Fragment-Based Drug Discovery (FBDD)

The zero rotatable bonds and defined (7R,8aR) configuration [1] make this compound an ideal fragment for FBDD campaigns targeting chiral binding sites. Its low molecular weight (142.20 g/mol) and favorable hydrophilicity (XLogP3-AA = -0.8) align with the 'rule of three' guidelines for fragment libraries. Unlike flexible, linear piperazine fragments, the rigid bicyclic core provides a higher degree of shape complementarity to protein binding pockets, potentially yielding higher ligand efficiency upon fragment elaboration.

Chiral Building Block for Parallel Medicinal Chemistry Library Synthesis

The commercial availability of the (7R,8aR) enantiomer at 97–98% purity from multiple vendors enables its immediate use in parallel synthesis workflows without the need for chiral resolution. The secondary amine within the piperazine ring and the secondary alcohol at the 7-position offer two orthogonal diversification points, allowing for the rapid generation of compound libraries with preserved stereochemistry for high-throughput screening against diverse biological targets.

Benchmarking Stereochemical Purity in Analytical Method Development

The well-defined (7R,8aR) enantiomer, with its specific InChI Key and stereospecific SMILES notation 'C1CN2C[C@@H](C[C@@H]2CN1)O' [1], serves as a reference standard for the development and validation of chiral HPLC or SFC methods. This is particularly valuable for quality control laboratories that need to verify the enantiomeric purity of synthesized octahydropyrrolo[1,2-a]piperazine derivatives or to separate racemic mixtures obtained from non-stereoselective synthetic routes.

Quote Request

Request a Quote for (7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.